4-(1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused to a pyrrolidinone structure, with a dimethoxyphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole intermediate is then subjected to further functionalization to introduce the pyrrolidinone and dimethoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced analogs.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the dimethoxy groups, which may affect its chemical properties and biological activity.
4-(1H-benzimidazol-2-yl)-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one: Similar structure but with different positioning of the methoxy groups.
Uniqueness
4-(1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the 2,5-dimethoxyphenyl group may enhance its solubility, stability, and potential biological activities compared to its analogs.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-13-7-8-17(25-2)16(10-13)22-11-12(9-18(22)23)19-20-14-5-3-4-6-15(14)21-19/h3-8,10,12H,9,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZHIADFBSMXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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